![molecular formula C16H16N2O2 B14159357 (4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile CAS No. 88486-03-7](/img/structure/B14159357.png)
(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile is an organic compound that features a nitrile group attached to a central carbon atom, which is further bonded to a 4-methoxyphenyl group and a 4-methoxyanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a reactive site for further chemical modifications, enhancing its activity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetonitrile: A precursor in the synthesis of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile.
4-Methoxyaniline: Another precursor used in the synthesis.
(4-Methoxyphenyl)aminoacetonitrile: A related compound with similar structural features.
Uniqueness
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile is unique due to the presence of both 4-methoxyphenyl and 4-methoxyanilino groups, which can impart distinct chemical and biological properties. Its dual functionality allows for diverse applications and reactivity compared to its simpler analogs.
Propriétés
Numéro CAS |
88486-03-7 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c1-19-14-7-3-12(4-8-14)16(11-17)18-13-5-9-15(20-2)10-6-13/h3-10,16,18H,1-2H3 |
Clé InChI |
IUJLETQHHUEXBW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


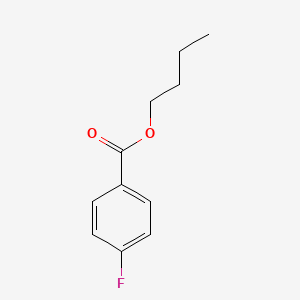
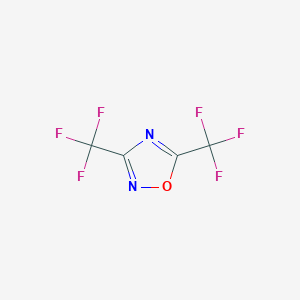
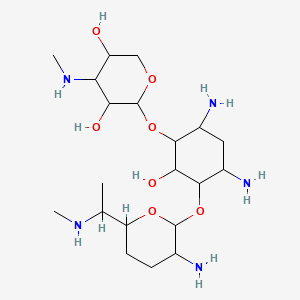
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
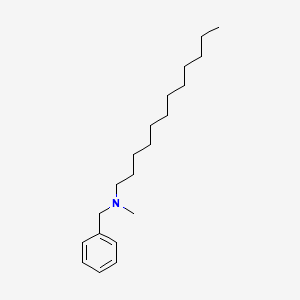
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
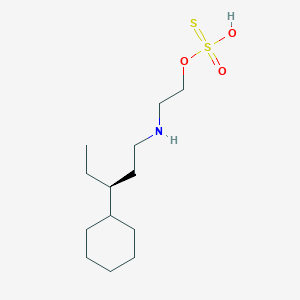
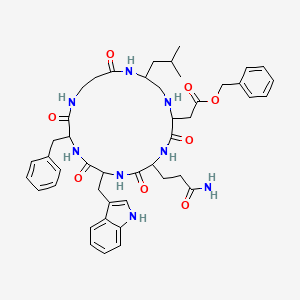
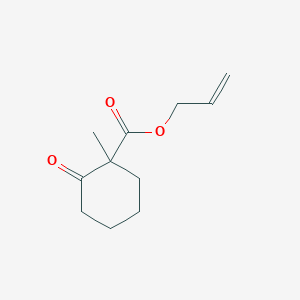


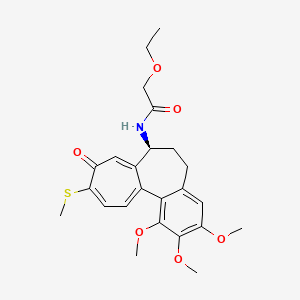
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
